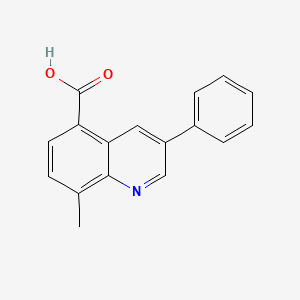

8-Methyl-3-phenylquinoline-5-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

8-methyl-3-phenylquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-7-8-14(17(19)20)15-9-13(10-18-16(11)15)12-5-3-2-4-6-12/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBSVPTWKJSLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)O)C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Methyl 3 Phenylquinoline 5 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 8-Methyl-3-phenylquinoline-5-carboxylic acid Scaffold

A retrosynthetic analysis of this compound allows for the deconstruction of the complex target into simpler, commercially available starting materials. This process illuminates the key bond formations and strategic considerations essential for a successful synthesis.

Identification of Key Disconnection Points

The primary disconnection points in the this compound scaffold are the bonds that form the quinoline (B57606) ring itself. The most logical disconnections are the C-N and C-C bonds that constitute the heterocyclic ring, leading back to aniline (B41778) and carbonyl-containing precursors.

A primary retrosynthetic disconnection can be made across the N1-C2 and C3-C4 bonds of the quinoline ring. This approach simplifies the target molecule into a substituted aniline derivative and a three-carbon component containing the phenyl and carboxylic acid functionalities. Specifically, this would lead to 3-amino-4-methylbenzoic acid and a phenyl-substituted α,β-unsaturated carbonyl compound or its synthetic equivalent.

Alternatively, a disconnection across the N1-C8a and C4-C4a bonds suggests a pathway originating from an appropriately substituted anthranilic acid derivative. This strategy is particularly appealing as it directly incorporates the carboxylic acid at the desired C5 position.

Strategic Approaches for Quinoline Ring Construction

Based on the identified disconnection points, several strategic approaches can be envisioned for the construction of the this compound core. A key challenge is the regioselective formation of the quinoline ring to achieve the specific 5-carboxylic acid substitution, as many classical quinoline syntheses favor the formation of 4-carboxylic acid derivatives.

One promising strategy involves the utilization of a substituted anthranilic acid precursor, such as 3-amino-4-methylisophthalic acid or a derivative thereof. The presence of the amino group and two carboxylic acid groups on the benzene (B151609) ring offers a versatile handle for the annulation of the second ring. The challenge then lies in the selective reaction of one carboxylic acid group over the other during the cyclization process.

Another approach centers on building the quinoline ring from a substituted aniline, namely 3-amino-4-methylbenzoic acid. This would require a reaction partner that can provide the remaining three carbon atoms of the pyridine (B92270) ring, including the C3-phenyl substituent. Reactions like the Doebner-von Miller or Skraup synthesis, which typically employ α,β-unsaturated carbonyl compounds or their precursors, could be adapted for this purpose, although controlling the regiochemistry of the cyclization to yield the 5-carboxylic acid would be a critical step.

Classical and Modern Approaches for Quinoline-5-carboxylic Acid Synthesis

The synthesis of quinoline-5-carboxylic acids is a less common endeavor than the synthesis of their 4-carboxy counterparts. However, several classical and modern named reactions can be conceptually adapted or have been specifically developed for such purposes.

Name Reactions in Quinoline Annulation

Several named reactions are cornerstones of quinoline synthesis. While many of these traditionally yield quinoline-4-carboxylic acids, understanding their mechanisms is crucial for devising strategies to access other isomers.

The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids. wikipedia.org It involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The reaction proceeds through the initial ring-opening of isatin to form an isatoic acid salt, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring.

The mechanism involves the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to yield a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which tautomerizes to an enamine. The enamine subsequently undergoes cyclization and dehydration to afford the final quinoline product. wikipedia.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| Isatin | Carbonyl compound (with α-methylene group) | Base (e.g., KOH) | Substituted quinoline-4-carboxylic acid |

| N-acyl isatins | Carbonyl compound | Base | 2-hydroxy-quinoline-4-carboxylic acids |

While the classical Pfitzinger reaction is not directly applicable to the synthesis of this compound due to the resulting position of the carboxylic acid group, variations of this reaction or the use of specifically designed starting materials could potentially be explored to achieve the desired substitution pattern.

The Doebner reaction provides a route to quinoline-4-carboxylic acids through the reaction of an aniline, an aldehyde, and pyruvic acid. wikipedia.org The reaction mechanism is believed to proceed via an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline. Subsequent cyclization and dehydration then yield the quinoline-4-carboxylic acid. wikipedia.org An alternative proposed mechanism involves the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

A well-known variant is the Doebner-von Miller reaction, which is an extension of the Skraup synthesis. This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst to form substituted quinolines. wikipedia.org The α,β-unsaturated carbonyl compound can also be generated in situ from two carbonyl compounds via an aldol condensation. wikipedia.org

| Reaction Name | Reactants | Conditions | Product |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (Lewis or Brønsted) | Substituted quinoline |

Similar to the Pfitzinger reaction, the standard Doebner reaction leads to quinoline-4-carboxylic acids. However, the modularity of the three-component reaction offers potential for modification. By employing a substituted aniline with a carboxylic acid at the meta position relative to the amino group, it might be possible to influence the regioselectivity of the cyclization to favor the formation of a quinoline-5-carboxylic acid, although this would represent a significant deviation from the established reactivity.

Skraup Synthesis and Modified Protocols

The Skraup synthesis is a classic method for quinoline synthesis, typically involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgwikipedia.org For the synthesis of this compound, a potential starting material would be 3-amino-2-methylbenzoic acid. The reaction would proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring.

However, the traditional Skraup reaction is known for its often harsh and exothermic nature. iipseries.org Modified protocols have been developed to mitigate these issues, such as the use of milder oxidizing agents or the addition of moderators like ferrous sulfate. iipseries.org A significant challenge in applying this method to the target molecule would be the potential for decarboxylation of the benzoic acid under the strongly acidic and high-temperature conditions. Furthermore, the introduction of the 3-phenyl substituent is not directly addressed by the classic Skraup reaction, which typically yields unsubstituted or simply alkyl-substituted quinolines. A modification using a phenyl-substituted glycerol derivative or a phenyl-substituted α,β-unsaturated aldehyde or ketone (in a Doebner-von Miller reaction, a variation of the Skraup synthesis) would be necessary. nih.gov

Hypothetical Skraup-type Reaction:

| Starting Material | Reagents | Potential Product | Key Challenges |

| 3-Amino-2-methylbenzoic acid | Phenylpropenal, Oxidizing Agent (e.g., nitrobenzene), H₂SO₄ | This compound | Harsh reaction conditions, potential decarboxylation, control of regioselectivity. |

Friedländer Condensation

The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govsynarchive.comjptcp.com To synthesize this compound via this route, 2-amino-3-methylbenzaldehyde-5-carboxylic acid (or its ester) would be a key intermediate. This would then be reacted with a ketone such as phenylacetone.

The reaction can be catalyzed by either acids or bases. nih.gov The initial step is typically an aldol-type condensation or the formation of a Schiff base, followed by an intramolecular cyclization and dehydration to form the quinoline ring. synarchive.com A major advantage of the Friedländer synthesis is the unambiguous positioning of substituents on the resulting quinoline ring, which is dictated by the structures of the starting materials. The primary limitation for this specific target would be the availability and stability of the requisite substituted 2-amino-3-methylbenzaldehyde-5-carboxylic acid.

Hypothetical Friedländer Condensation:

| 2-Aminoaryl Carbonyl | Methylene Carbonyl | Catalyst | Potential Product |

| 2-Amino-3-methylbenzaldehyde-5-carboxylic acid | Phenylacetone | Acid or Base | This compound |

Other Relevant Cyclization Strategies (e.g., Combes, Gould-Jacob, Conrad-Limpach)

Other classical quinoline syntheses could also be adapted for the synthesis of the target molecule.

Combes Quinoline Synthesis: This method involves the acid-catalyzed cyclization of a β-diketone with an aniline. iipseries.orgwikipedia.org For the target molecule, 3-amino-2-methylbenzoic acid could be reacted with a phenyl-substituted β-diketone. The regioselectivity of the cyclization can sometimes be an issue with substituted anilines. wikipedia.org

Gould-Jacobs Reaction: This reaction sequence typically starts with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.orgablelab.eu Subsequent hydrolysis and potential decarboxylation can yield various quinoline derivatives. Starting with 3-amino-2-methylbenzoic acid and a suitable phenyl-substituted malonate derivative could theoretically lead to the desired scaffold, although the reaction conditions might need to be optimized to avoid unwanted side reactions.

Conrad-Limpach Synthesis: Similar to the Gould-Jacobs reaction, the Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. synarchive.comwikipedia.org Depending on the reaction temperature, it can yield either a 4-hydroxyquinoline (B1666331) (at lower temperatures) or a 2-hydroxyquinoline (B72897) (at higher temperatures). wikipedia.org Reacting 3-amino-2-methylbenzoic acid with ethyl benzoylacetate could provide a route to a 4-hydroxy-8-methyl-3-phenylquinoline-5-carboxylic acid derivative.

Comparison of Other Cyclization Strategies:

| Synthesis | Key Reactants | Intermediate/Product Type |

| Combes | 3-Amino-2-methylbenzoic acid + Phenyl-β-diketone | 2,4-Disubstituted quinoline |

| Gould-Jacobs | 3-Amino-2-methylbenzoic acid + Phenyl-substituted malonate ester | 4-Hydroxyquinoline-3-carboxylate |

| Conrad-Limpach | 3-Amino-2-methylbenzoic acid + Ethyl benzoylacetate | 4-Hydroxyquinoline or 2-Hydroxyquinoline |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient approach to constructing diverse molecular scaffolds. rsc.org For the synthesis of quinolines, various MCRs have been developed. A potential MCR approach to this compound could involve a variation of the Doebner reaction, which is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. nih.gov

To adapt this for the target molecule, one could envision a reaction between 3-amino-2-methylbenzoic acid, benzaldehyde, and pyruvic acid. However, the regiochemical outcome and the compatibility of the carboxylic acid group under the reaction conditions would need to be carefully investigated. The inherent atom economy and operational simplicity of MCRs make them an attractive, albeit challenging, strategy for the synthesis of complex quinolines. rsc.org

Contemporary Synthetic Transformations and Catalysis

Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods for the construction and functionalization of heterocyclic compounds. These approaches often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition-Metal-Catalyzed Annulation and Functionalization

Transition-metal catalysis has revolutionized the synthesis of quinolines. mdpi.com Palladium-, rhodium-, and copper-catalyzed reactions are particularly prominent. These methods often involve the annulation of alkynes with anilines or other nitrogen-containing starting materials. For the synthesis of this compound, a potential strategy could involve the palladium-catalyzed annulation of a suitably substituted aniline, such as 3-amino-2-methylbenzoic acid, with a phenyl-containing alkyne. The regioselectivity of such annulations is a critical aspect that is often controlled by the nature of the catalyst and the directing groups on the substrates.

C-H Activation and Functionalization Strategies (e.g., ortho-C-H activation)

Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov For the synthesis of this compound, a plausible retrosynthetic approach would involve the C-H arylation of a pre-formed 8-methylquinoline-5-carboxylic acid.

The nitrogen atom in the quinoline ring can act as a directing group to facilitate the ortho-C-H activation at the C8 position. However, achieving selective C-H activation at the C3 position in the presence of other potentially reactive sites is a significant challenge. Recent advances in transition-metal catalysis, particularly with rhodium and palladium, have shown promise in controlling the regioselectivity of C-H functionalization in quinoline systems. researchgate.net For instance, the C-H activation of 8-methylquinoline (B175542) has been demonstrated, suggesting that with appropriate directing groups and catalytic systems, functionalization at other positions could be achieved. nih.gov

Potential C-H Activation Approach:

| Substrate | Reagent | Catalyst | Potential Product | Key Challenge |

| 8-Methylquinoline-5-carboxylic acid | Phenylboronic acid or Phenylsilane | Pd or Rh catalyst | This compound | Regioselective C-H activation at the C3 position. |

Oxidative Annulation Techniques

Oxidative annulation has emerged as a powerful strategy for the construction of quinoline rings, offering high efficiency and broad substrate tolerance. researchgate.net These methods often leverage transition metal catalysis to forge new carbon-carbon and carbon-nitrogen bonds through processes like C-H bond activation. mdpi.com

One prominent approach involves the copper-catalyzed annulation of readily available starting materials. For instance, functionalized quinolines can be accessed from saturated ketones and anthranils in a one-pot reaction catalyzed by copper acetate. mdpi.com Another strategy utilizes a copper-catalyzed [3 + 2 + 1] annulation between anthranils and phenylacetaldehydes, employing dioxygen as the terminal oxidant, to yield 8-acylquinolines under mild conditions. mdpi.com This method is particularly relevant for creating substitution patterns analogous to the target molecule. Similarly, silver-catalyzed oxidative cascades of N-aryl-3-alkylideneazetidines with carboxylic acids provide another route to functionalized quinoline products. mdpi.com

These techniques are advantageous as they often proceed under mild conditions and can utilize environmentally benign oxidants like molecular oxygen. mdpi.com The ability to directly functionalize C-H bonds circumvents the need for pre-functionalized substrates, thereby shortening synthetic sequences and reducing waste. mdpi.comresearchgate.net

Table 1: Examples of Oxidative Annulation Strategies for Quinoline Synthesis

| Catalyst/Oxidant System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Copper Acetate | Saturated Ketones + Anthranils | 3-Substituted Quinolines | One-pot reaction, in-situ generation of derivatives. mdpi.com |

| Cu(0) / AgOTf / O₂ | Anthranils + Phenylacetaldehydes | 8-Acylquinolines | Mild conditions, uses dioxygen as the terminal oxidant. mdpi.com |

| K₂S₂O₈ / CuBr | N-arylglycine derivatives + Olefins | Multifunctional Quinoline Dicarboxylates | Low-cost, low-toxicity oxidant with no harmful by-products. mdpi.com |

Organocatalysis and Metal-Free Approaches

Growing concerns over the cost, toxicity, and environmental impact of heavy metals have spurred the development of metal-free and organocatalytic synthetic routes. mdpi.comresearchgate.net These approaches are particularly valuable in pharmaceutical synthesis, where even trace amounts of metal contaminants are unacceptable. mdpi.comresearchgate.net

For quinoline synthesis, the Friedländer reaction is a classic and straightforward method that can be significantly improved using metal-free catalysts. nih.govmdpi.com Brønsted acids have proven to be effective catalysts for this transformation. For example, o-benzenedisulfonimide (B1365397) has been utilized as a non-volatile and recyclable acid catalyst for the solvent-free reaction of 2-aminoarylketones with carbonyl compounds to produce polysubstituted quinolines in excellent yields. mdpi.com Similarly, Brønsted-acidic ionic liquids have been employed as efficient and reusable catalysts for the Friedländer synthesis, sometimes achieving quantitative yields. mdpi.com

In addition to Brønsted acids, other metal-free systems have been developed. Iodine-catalyzed reactions of enamides and imines can produce diaryl quinolines, and N-bromosuccinimide (NBS) can mediate radical cyclization pathways to form 3-substituted quinolines. mdpi.com These methods provide green alternatives to traditional syntheses, often featuring milder conditions and simpler work-up procedures. nih.govmdpi.com

Table 2: Comparison of Metal-Free Catalysts for Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Advantages |

|---|---|---|---|

| o-benzenedisulfonimide | Friedländer | Solvent-free | Non-corrosive, non-volatile, recyclable. mdpi.com |

| Brønsted-acidic ionic liquids | Friedländer | Solvent-free | High efficiency (up to 100% yield), recyclable. mdpi.com |

| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer | Solvent-free, 100 °C | Heterogeneous, reusable, high surface acidity. nih.gov |

Photocatalysis and Electrochemistry in Quinoline Synthesis

Photocatalysis and electrochemistry represent cutting-edge methodologies that utilize light or electrical energy, respectively, to drive chemical transformations. These techniques offer unique reactivity and are often highly sustainable, operating under mild, ambient conditions.

In the context of quinoline synthesis, photo-induced oxidative cyclization has become a key strategy. mdpi.comscilit.com Photoredox catalysis, for example, can generate highly reactive intermediates that undergo cyclization to form the quinoline core. This approach aligns well with oxidative annulation strategies, providing a green and efficient means of achieving the desired transformations. mdpi.com

Electrochemical methods can also be applied to quinoline synthesis. The electrochemical behavior of quinoline precursors and related complexes can be harnessed to control redox processes, facilitating cyclization reactions. mdpi.comresearchgate.net For example, the reduction of metal complexes can catalyze the conversion of substrates into products. mdpi.com While direct electrochemical synthesis of this compound is not widely documented, the principles demonstrated in the electrochemical behavior of related heterocyclic systems suggest a promising avenue for future synthetic development. mdpi.comresearchgate.net These methods can reduce the reliance on chemical oxidants and reductants, contributing to greener synthetic protocols.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for molecules like this compound is increasingly guided by the principles of green chemistry. researchgate.net This philosophy encourages the design of chemical processes that minimize waste, reduce energy consumption, and use less hazardous substances. nih.gov Key aspects include the use of catalysis, alternative and safer solvents, and energy-efficient reaction conditions, all of which contribute to more sustainable and economically viable chemical manufacturing. researchgate.net

Solvent-Free Methodologies and Recyclable Catalytic Systems

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a powerful alternative. nih.gov

The Friedländer synthesis of quinolines, for instance, can be performed efficiently under solvent-free conditions using heterogeneous acid catalysts such as sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H). nih.gov This catalyst not only facilitates the reaction but is also easily recovered by filtration and can be reused multiple times without a significant loss of activity. nih.govmdpi.com Similarly, microwave-assisted syntheses of 8-methylquinoline derivatives have been successfully conducted under solvent-free conditions, leading to higher yields and shorter reaction times. bohrium.com

The use of recyclable catalysts is a cornerstone of green synthesis. mdpi.com Supported iron oxide nanoparticles have been shown to be effective and recoverable catalysts for esterification reactions under solvent-free conditions. mdpi.com This principle is directly applicable to the synthesis of quinoline-carboxylic acids, where the development of robust, heterogeneous catalysts can significantly reduce waste and processing costs. nih.gov

Microwave and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis. nih.gov These techniques can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govfrontiersin.org

Microwave-assisted synthesis has been widely applied to the construction of heterocyclic scaffolds, including quinolines. nih.govnih.gov For example, a catalyst-free, microwave-assisted Friedländer synthesis has been developed for the single-step conversion to 8-hydroxyquinolines with significantly higher yields compared to conventional heating. nih.gov The functionalization of 8-methylquinolines has also been achieved efficiently under microwave-assisted, solvent-free conditions. bohrium.com This rapid and efficient heating can lead to cleaner reaction profiles and improved product yields. mdpi.com

Ultrasound-assisted synthesis is another green technique that promotes reactions through acoustic cavitation. This method has been used to prepare benzimidazole (B57391) derivatives under solvent-free conditions with short reaction times and excellent yields. nih.gov The application of these energy-efficient techniques to the synthesis of this compound and its analogues offers a clear path toward more sustainable and efficient manufacturing processes. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Method | Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 8-hydroxyquinolines | Conventional Heating | N/A | 34% | nih.gov |

| Synthesis of 8-hydroxyquinolines | Microwave Irradiation | N/A | 72% | nih.gov |

| Synthesis of Quinazolin-4(3H)-ones | Conventional Heating | 30 h | 55% | frontiersin.org |

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. buecher.dejocpr.com A high atom economy indicates that most of the starting materials have been converted into the product, minimizing the generation of waste byproducts. wikipedia.orgprimescholars.com

To maximize atom economy in the synthesis of this compound, synthetic routes should prioritize reaction types that are inherently efficient. Addition and rearrangement reactions are often 100% atom-economical, as all reactant atoms are incorporated into the product. buecher.de In contrast, substitution and elimination reactions tend to have poor atom economy due to the generation of stoichiometric byproducts. buecher.deprimescholars.com

Therefore, designing synthetic strategies that involve catalytic cyclization or addition reactions is crucial. nih.gov For example, a Diels-Alder reaction, a type of [4+2] cycloaddition, is an excellent example of an atom-economical reaction that could be envisioned in a multi-step synthesis of a complex quinoline. jocpr.com By carefully selecting reagents and catalytic systems, chemists can design routes that not only produce the target molecule in high yield but also do so with maximum efficiency and minimal environmental impact. nih.govbuecher.de

Stereoselective Synthesis Approaches for Derivatives of this compound

While the current body of scientific literature does not provide specific, documented examples of stereoselective synthesis directly targeting derivatives of this compound, the principles of asymmetric synthesis are broadly applicable to the quinoline scaffold. The development of chiral quinoline derivatives is a significant area of research, particularly due to their potential applications in medicinal chemistry and materials science. This section will, therefore, discuss potential stereoselective strategies that could theoretically be adapted for the synthesis of chiral analogues of this compound, based on established methodologies for other quinoline systems.

Stereoselectivity in the synthesis of quinoline derivatives can be achieved through several major approaches, including the use of chiral catalysts (asymmetric catalysis), the incorporation of chiral auxiliaries, or the use of chiral starting materials from the chiral pool. These methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.

Potential Asymmetric Catalytic Approaches

Asymmetric catalysis represents one of the most elegant and efficient methods for the synthesis of chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral derivatives of this compound, several catalytic strategies could be envisioned.

One potential avenue involves the asymmetric reduction of a suitable prochiral precursor. For instance, if a derivative of the target compound contained a reducible functional group, such as a double bond in a strategic position, an asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands) could install a stereocenter with high enantioselectivity.

Another approach could be the enantioselective functionalization of the quinoline core. For example, a copper(I) hydride-catalyzed asymmetric hydroamination has been successfully employed for the synthesis of 4-amino-1,2,3,4-tetrahydroquinolines from quinolines. nih.gov A similar strategy, if applicable to a suitably designed precursor of this compound, could introduce a chiral amino group.

The following table outlines some conceptual asymmetric catalytic reactions that could be adapted for the synthesis of chiral quinoline derivatives.

| Reaction Type | Chiral Catalyst/Ligand Example | Potential Application for Quinoline Derivatives |

| Asymmetric Hydrogenation | Rh(I)-BINAP | Reduction of a C=C bond in a precursor to create a stereocenter. |

| Asymmetric Hydroamination | Cu(I) with a chiral bisphosphine ligand | Introduction of a chiral amine substituent onto the quinoline scaffold. |

| Asymmetric Heck Reaction | Pd(0) with a chiral phosphine ligand | Enantioselective formation of a C-C bond at a prochiral center. |

Application of Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be appended to the carboxylic acid group at the 5-position. This would create a chiral amide or ester. The presence of the auxiliary could then direct the stereoselective addition of a substituent to another part of the molecule. For example, if a prochiral center were present elsewhere on the quinoline ring, the chiral auxiliary could sterically hinder one face of the molecule, leading to a diastereoselective reaction.

Commonly used chiral auxiliaries that could potentially be employed are based on chiral alcohols, amines, or oxazolidinones. sigmaaldrich.com The choice of auxiliary would depend on the specific reaction being performed and the ease of its subsequent removal without racemization of the product. researchgate.net

The general scheme for the use of a chiral auxiliary is as follows:

Attachment of the chiral auxiliary to a precursor of this compound.

Diastereoselective reaction to create the desired stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched target molecule.

Enzymatic and Bio-catalytic Methods

In recent years, enzymatic and bio-catalytic methods have emerged as powerful tools for stereoselective synthesis. researchgate.net Enzymes can catalyze reactions with high enantioselectivity and under mild conditions. While specific applications to this compound are not documented, the potential for such approaches exists. For instance, a prochiral ketone derivative could be stereoselectively reduced using a ketoreductase to yield a chiral alcohol. Similarly, hydrolases could be used for the kinetic resolution of a racemic mixture of esters or amides of the target compound.

Chemical Reactivity, Functionalization, and Derivatization Strategies

Reactivity of the Quinoline (B57606) Core

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Aromatic Substitution: The pyridine (B92270) ring in quinoline is deactivated towards electrophilic attack. Consequently, electrophilic substitution reactions preferentially occur on the more electron-rich benzene (B151609) ring. scispace.com Under vigorous conditions, substitution typically takes place at the C-5 and C-8 positions. acs.org In the case of 8-methyl-3-phenylquinoline-5-carboxylic acid, the C-8 position is already occupied by a methyl group. The carboxylic acid at C-5 is a deactivating group, which would further hinder electrophilic attack on the benzene ring. Any potential substitution would be directed to the remaining available positions, C-6 and C-7, though the reaction would likely require harsh conditions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic substitution on the quinoline core generally occurs at the C-2 and C-4 positions. google.com Quaternization of the nitrogen atom can further enhance the ring's reactivity towards nucleophiles. scispace.com For this compound, nucleophilic attack would be expected at C-2 or C-4, assuming a suitable leaving group is present or installed at these positions.

Table 1: Substitution Patterns of the Quinoline Core

| Reaction Type | Reagent Type | Preferred Positions | Influence of Substituents on this compound |

|---|---|---|---|

| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, SO₃) | C-5 and C-8 | C-8 is blocked. The -COOH at C-5 deactivates the ring, making further substitution difficult. |

| Nucleophilic Substitution | Nucleophiles (e.g., NH₂⁻, OH⁻) | C-2 and C-4 | The phenyl group at C-3 may sterically hinder attack at C-2 and C-4. |

Oxidation and Reduction Pathways

Oxidation: The quinoline ring system is generally resistant to oxidation. jptcp.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the benzene ring can be cleaved, leaving the pyridine ring intact to form pyridine-2,3-dicarboxylic acid (quinolinic acid). google.com Another common oxidation reaction involves the nitrogen atom of the pyridine ring, which can be oxidized by peroxy acids (e.g., m-chloroperbenzoic acid, MCPBA) to form the corresponding quinoline N-oxide. organic-chemistry.org This N-oxide can then serve as an intermediate for further functionalization. organic-chemistry.org

Reduction: The pyridine part of the quinoline system is more readily reduced than the benzene part. Catalytic hydrogenation can lead to different products depending on the conditions. Mild reduction can selectively reduce the pyridine ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. jptcp.com More forceful reduction, for instance with hydrogen over a platinum catalyst, can lead to the saturation of both rings, producing decahydroquinoline. acs.org

Transformations of the Carboxylic Acid Moiety at C-5

The carboxylic acid group at the C-5 position is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives such as esters, amides, and acid halides.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through various standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is a reversible reaction, and using an excess of the alcohol can drive the equilibrium towards the ester product. masterorganicchemistry.com

Amidation: Amides are typically synthesized from the carboxylic acid via a two-step process. First, the carboxylic acid is converted to a more reactive intermediate, such as an acid chloride (see section 3.2.3). This activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide. nih.gov Direct coupling of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is also a widely used method.

Table 2: Common Transformations of the C-5 Carboxylic Acid

| Transformation | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |

Decarboxylation and Related Transformations

The removal of the carboxylic acid group, known as decarboxylation, can be achieved under certain conditions. The decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures or the use of a catalyst. afinitica.com Copper-based catalysts, often in combination with quinoline as a solvent/ligand, have been effectively used for the protodecarboxylation of various aromatic carboxylic acids. afinitica.com This reaction proceeds by replacing the carboxyl group with a hydrogen atom. The decarboxylation of quinoline-4-carboxylic acids has also been reported, suggesting that this transformation is feasible for carboxylic acids on the quinoline scaffold. researchgate.net

Formation of Acid Halides and Anhydrides

Acid Halides: The carboxylic acid can be readily converted into a more reactive acid halide, typically an acid chloride. This is a crucial step for subsequent reactions like amidation and certain esterifications. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). nih.gov For instance, reacting a quinoline carboxylic acid with thionyl chloride is a standard procedure to generate the quinoline-carbonyl chloride. nih.gov

Anhydrides: Carboxylic anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating with a dehydrating agent. A more common laboratory method involves reacting the carboxylic acid (or its carboxylate salt) with an acid chloride.

Reactivity of the Methyl Group at C-8

The methyl group at the C-8 position of the quinoline ring is a key handle for introducing structural diversity. Its reactivity is influenced by the adjacent nitrogen atom and the aromatic system, making it amenable to a variety of transformations.

The C(sp³)–H bonds of the 8-methyl group are susceptible to functionalization through radical-mediated processes. These reactions often leverage the formation of a benzylic-type radical, which is stabilized by the quinoline ring. Minisci-type reactions, for instance, allow for the acylation of 8-methylquinolines, providing a direct method to introduce keto functionalities. informahealthcare.com Similarly, radical alkylations can be achieved, expanding the carbon framework at this position. informahealthcare.com These transformations are typically initiated by radical initiators and can proceed under either metal-catalyzed or metal-free conditions, offering flexibility in synthetic design. researchgate.net

The methyl group can be readily oxidized to introduce oxygen-containing functional groups. For instance, oxidation with selenium dioxide (SeO₂) can convert the methyl group into an aldehyde, a versatile intermediate for further modifications such as reductive amination or Wittig reactions. rsc.org More vigorous oxidation conditions can lead to the formation of the corresponding carboxylic acid.

Halogenation of the 8-methyl group provides another avenue for functionalization. Reactions with N-halosuccinimides, such as N-bromosuccinimide (NBS), under radical conditions can selectively introduce a halogen atom, typically bromine, onto the methyl group. rsc.org This halogenated intermediate serves as a valuable precursor for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

| Reaction Type | Reagent/Conditions | Product Functional Group | Reference |

| Acylation | Minisci-type reaction | Keto | informahealthcare.com |

| Alkylation | Minisci-type reaction | Alkyl | informahealthcare.com |

| Oxidation | SeO₂ | Aldehyde | rsc.org |

| Halogenation | NBS, radical initiator | Halomethyl | rsc.org |

Functionalization of the Phenyl Group at C-3

The phenyl group at the C-3 position offers a distinct site for modification, allowing for the exploration of structure-activity relationships extending from this vector of the core scaffold.

The phenyl ring is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The directing effects of the quinoline core on the incoming electrophile will influence the regioselectivity of these reactions. libretexts.org Generally, the phenyl ring behaves as a typical monosubstituted benzene, leading to a mixture of ortho, meta, and para substituted products. masterorganicchemistry.com The specific reaction conditions, including the nature of the electrophile and the catalyst employed, can be optimized to favor the formation of a particular isomer.

| EAS Reaction | Typical Reagents | Introduced Group | Reference |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | masterorganicchemistry.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | -Br, -Cl | wikipedia.org |

| Friedel-Crafts Acylation | Acyl halide, AlCl₃ | -C(O)R | masterorganicchemistry.com |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | -R | masterorganicchemistry.com |

To achieve more controlled and diverse functionalization of the C-3 phenyl ring, a common strategy involves the introduction of a halogen atom onto the phenyl group via electrophilic aromatic substitution, followed by palladium-catalyzed cross-coupling reactions. mdpi.com Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids can be employed to generate biaryl structures. nih.gov Similarly, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties, providing a gateway to a wide range of further transformations. researchgate.net These reactions are highly versatile and tolerate a broad range of functional groups, making them invaluable tools for medicinal chemistry and materials science. mdpi.com

Strategies for Advanced Chemical Modifications and Library Synthesis

The amenability of the this compound scaffold to various functionalization strategies makes it an excellent candidate for the construction of chemical libraries. researchgate.netresearchgate.net By systematically varying the substituents at the C-8 methyl group, the C-3 phenyl ring, and the C-5 carboxylic acid, a large and diverse collection of analogs can be generated.

Scaffold Diversification through Parallel Synthesis

Parallel synthesis is a powerful strategy to rapidly generate large libraries of structurally related compounds, facilitating the exploration of structure-activity relationships (SAR). For this compound, the carboxylic acid moiety is an ideal anchor point for diversification. By employing parallel synthesis techniques, a wide array of amides and esters can be produced by reacting the parent molecule with diverse libraries of amines and alcohols.

This process typically involves the activation of the carboxylic acid, for instance, using coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), followed by the addition of the desired amine. nih.gov Similarly, esterification can be achieved under acid-catalyzed conditions with a variety of alcohols. nih.gov These reactions are well-suited for high-throughput formats, allowing for the creation of hundreds of distinct derivatives in a short period. This diversification allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for developing viable drug candidates.

Table 1: Illustrative Examples of Scaffold Diversification via Parallel Synthesis This table presents hypothetical derivatives of this compound to demonstrate the concept of parallel synthesis.

| Parent Compound | Reactant Type | Reactant Name | Potential Derivative |

| This compound | Amine | Aniline (B41778) | N-phenyl-8-methyl-3-phenylquinoline-5-carboxamide |

| This compound | Amine | Piperidine | (8-Methyl-3-phenylquinolin-5-yl)(piperidin-1-yl)methanone |

| This compound | Amine | Benzylamine | N-benzyl-8-methyl-3-phenylquinoline-5-carboxamide |

| This compound | Alcohol | Ethanol | Ethyl 8-methyl-3-phenylquinoline-5-carboxylate |

| This compound | Alcohol | Benzyl alcohol | Benzyl 8-methyl-3-phenylquinoline-5-carboxylate |

Design and Synthesis of Hybrid Molecules

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. researchgate.netmdpi.com This approach aims to produce compounds with improved affinity, better selectivity, dual modes of action, or the ability to overcome drug resistance. nih.gov The this compound scaffold can serve as an excellent foundation for creating novel hybrid molecules.

The design process involves selecting pharmacophores known for specific biological activities and linking them to the quinoline core. For instance, moieties like pyrazole (B372694) or triazole, known for their diverse pharmacological profiles including antimicrobial and anticancer activities, could be incorporated. nih.govmdpi.com The synthesis of such hybrids is often achieved by forming a stable linker, such as an amide bond, between the carboxylic acid of the quinoline scaffold and an amino-functionalized pharmacophore. nih.govresearchgate.net This strategy has been successfully applied to other quinoline-based structures to generate potent therapeutic candidates. nih.govnih.gov

Table 2: Hypothetical Hybrid Molecules Derived from this compound This table outlines potential hybrid molecules, combining the parent quinoline scaffold with other known pharmacophores.

| Parent Scaffold | Linked Pharmacophore | Potential Biological Target/Activity |

| This compound | Aminothiazole | Antimicrobial, Kinase Inhibition |

| This compound | Aminopyrazole | Anticancer, Anti-inflammatory |

| This compound | Ciprofloxacin (via linker) | Dual-action Antibacterial |

| This compound | Triazole moiety | Antifungal, Anticancer |

| This compound | Benzohydrazide | Anticancer, EGFR-TK Inhibition |

Based on a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data specifically for the compound “this compound” is not publicly available. While research exists for structurally related compounds—such as other isomers of methyl-phenylquinoline-carboxylic acid, 8-methylquinoline (B175542), and various quinoline derivatives—this information cannot be used to accurately describe the spectroscopic properties of the specific molecule requested.

Generating an article with the required level of scientific detail and accuracy is therefore not possible without access to the actual ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, and vibrational spectroscopy data for this compound. The strict adherence to factual accuracy and the specific nature of the user's request preclude the use of data from analogous compounds as a substitute.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Photophysical Characterization

Electronic spectroscopy is a vital tool for investigating the photophysical properties of conjugated systems like quinolines. UV-Vis absorption spectroscopy measures the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions. The extended π-system of the quinoline (B57606) core, coupled with the phenyl substituent, is expected to result in characteristic absorption bands. For instance, studies on other substituted quinoline derivatives, such as certain azo-coupled 8-hydroxyquinolines, show distinct absorption maxima (λmax) in the UV-visible region, which are attributed to n → π* and π → π* transitions within the conjugated system. mdpi.com

Photoluminescence (PL) spectroscopy, which measures the light emitted by a substance after absorbing photons, is used to characterize its fluorescent or phosphorescent properties. Quinoline and its derivatives are well-known for their luminescent capabilities, which are highly sensitive to their structural and electronic environment. nih.gov The introduction of electron-donating or electron-withdrawing groups can significantly alter the emission intensity and wavelength. nih.gov For example, research on Eu(III) complexes with various 8-hydroxyquinoline (B1678124) derivatives shows that these compounds can act as efficient ligands, transferring energy to the metal ion and resulting in strong luminescence. nih.gov While specific emission data for 8-Methyl-3-phenylquinoline-5-carboxylic acid is not available, its rigid, planar structure suggests it may exhibit interesting luminescent behavior, warranting investigation.

Table 1: Illustrative UV-Vis Absorption Data for a Related Quinoline Derivative Note: Data shown is for Ethyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate, a related compound containing a quinoline moiety, as specific data for this compound is not available in the cited literature.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type |

| Ethyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate | 96% Ethanol | 393 | 11,502.230 | n → π* |

Data sourced from MDPI mdpi.com

Single-Crystal X-ray Diffraction for Definitive Structural Confirmation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation, yielding exact bond lengths, bond angles, and torsional angles.

For a molecule like this compound, SCXRD would confirm the planarity of the quinoline ring system, the spatial orientation of the phenyl group at the 3-position, and the arrangement of the methyl and carboxylic acid groups at the 8- and 5-positions, respectively. Although a crystal structure for the specific subject compound is not present in the surveyed literature, data from analogous structures, such as Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, illustrate the type of detailed information obtained. nih.gov In this related compound, the quinoline ring system was found to be nearly planar, with the phenyl ring twisted relative to it. nih.gov SCXRD also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. nih.gov

Table 2: Example Crystallographic Data for a Related Phenylquinoline Derivative Note: The following data is for Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (C18H14ClNO2), as a representative example of a crystallographically characterized phenylquinoline.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.828 (5) |

| b (Å) | 7.535 (4) |

| c (Å) | 18.829 (5) |

| β (°) | 94.369 (5) |

| Volume (Å3) | 1531.8 (12) |

| Z (molecules/unit cell) | 4 |

Data sourced from Acta Crystallographica Section E nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool in synthetic chemistry for the separation of compounds from reaction mixtures and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds like this compound. In a typical reverse-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid). The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions and can be used for identification. The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically detected by a UV detector set to a wavelength where the compound absorbs strongly.

Gas Chromatography (GC) is another powerful technique for separation and purity analysis, but it is suitable only for compounds that are volatile and thermally stable. To analyze a carboxylic acid like this compound by GC, it would likely require derivatization into a more volatile form, such as its methyl ester. This process, known as esterification, converts the polar carboxylic acid group into a less polar and more volatile ester. The resulting derivative can then be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The purity is determined in a manner similar to HPLC, using a detector such as a Flame Ionization Detector (FID).

Theoretical and Computational Investigations of 8 Methyl 3 Phenylquinoline 5 Carboxylic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. nih.govnih.gov This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 8-Methyl-3-phenylquinoline-5-carboxylic acid. DFT calculations can predict optimized geometries, electronic energies, and a range of properties that describe the molecule's stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. ajchem-a.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.seyoutube.com For this compound, DFT calculations would typically show the HOMO localized on the electron-rich parts of the quinoline (B57606) and phenyl rings, while the LUMO might be distributed over the electron-withdrawing carboxylic acid group and the quinoline core. While specific calculated values for this compound are not available in the reviewed literature, analysis of similar quinoline derivatives suggests that charge transfer occurs within the molecule. researchgate.netmdpi.com

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO – EHOMO) | A smaller gap indicates higher chemical reactivity and lower kinetic stability. ajchem-a.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govwolfram.com The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. researchgate.net

Red/Yellow: Regions of negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack.

Blue: Regions of positive electrostatic potential, electron-deficient, indicating sites prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, highlighting their nucleophilic character. nih.govwolfram.com Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), indicating its electrophilic and acidic nature. The aromatic rings would show varied potential depending on the electron distribution influenced by the substituents.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as bond stretching and bending. nih.gov DFT methods are commonly used for these calculations. nih.gov

For this compound, the calculated vibrational spectrum would feature characteristic frequencies for its functional groups. The stretching vibration of the carbonyl group (C=O) in the carboxylic acid is particularly noteworthy, typically appearing as a strong band. msu.edulibretexts.org The broad O-H stretching band, also from the carboxylic acid, is another key feature. msu.edu Aromatic C-H stretching and ring vibrations from the quinoline and phenyl moieties would also be present. While a specific calculated spectrum for this molecule is not available, Table 2 provides typical IR absorption ranges for the functional groups it contains.

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O–H stretch | 3300–2500 (broad) libretexts.org |

| Aromatic/Alkene | =C–H stretch | 3100–3000 vscht.cz |

| Alkane (Methyl) | –C–H stretch | ~2900 pressbooks.pub |

| Carboxylic Acid | C=O stretch | 1760–1690 libretexts.org |

| Aromatic | C=C stretch | 1600–1400 vscht.cz |

| Carboxylic Acid | C–O stretch | 1320–1210 libretexts.org |

Beyond vibrational frequencies, quantum chemical calculations can predict other spectroscopic parameters. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting its UV-Vis absorption spectrum. indexcopernicus.com These calculations help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of conjugated systems like the quinoline and phenyl rings.

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions are invaluable for interpreting and confirming experimental NMR data, aiding in the structural elucidation of complex molecules. For this compound, such calculations would help assign the specific proton and carbon signals in its intricate structure.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule with rotatable bonds, such as the bond connecting the phenyl ring to the quinoline core in this compound, multiple conformers may exist.

Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (energy minima) and the transition states that connect them. indexcopernicus.commit.educhemrxiv.org By calculating the relative energies of different conformers, it is possible to determine the most stable, lowest-energy structure. indexcopernicus.com This analysis is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties. For this compound, the key conformational variable would be the dihedral angle between the planes of the quinoline and phenyl rings. The lowest energy conformation would likely represent a balance between conjugative effects, which favor planarity, and steric hindrance, which may force the rings to be twisted relative to each other.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Computational Studies on Reaction Mechanisms and Selectivity

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, including the formation of quinoline derivatives. For a molecule like this compound, these methods can predict reaction outcomes and explain observed selectivities.

Transition State Characterization

The study of reaction mechanisms hinges on identifying and characterizing transition states—the highest energy points along a reaction coordinate. For the synthesis of substituted quinolines, methods like the Doebner-von Miller reaction or Friedländer synthesis are often employed. Computational approaches, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions.

By calculating the energies and geometries of reactants, intermediates, products, and, crucially, transition states, a complete energetic profile of the reaction can be constructed. This allows for the determination of activation energies, which are critical in understanding reaction rates. For a hypothetical synthesis of this compound, computational chemists would model the approach of the reactants, locate the transition state for the key bond-forming steps (such as cyclization and aromatization), and confirm its nature by identifying the single imaginary frequency corresponding to the reaction coordinate.

Regioselectivity and Stereoselectivity Prediction

Many reactions leading to substituted quinolines can result in multiple isomers. Predicting the regioselectivity—the preference for one direction of bond formation over others—is a key application of computational chemistry. For instance, in reactions involving substituted anilines and carbonyl compounds, different cyclization pathways may be possible.

Computational models can predict the favored regioisomer by comparing the activation energies of the different possible transition states. The pathway with the lower activation energy is predicted to be the major product. This approach has been successfully applied to various aromatic substitution reactions. In the context of this compound, theoretical calculations could explain why the phenyl group is at the 3-position and the carboxylic acid is at the 5-position by demonstrating the energetic favorability of the transition states leading to this specific arrangement over other possibilities.

Molecular Modeling and Docking Studies in Chemical Biology Contexts

The quinoline scaffold is a well-known pharmacophore present in many biologically active compounds. Molecular modeling and docking studies are pivotal in understanding how these molecules interact with biological targets, such as enzymes and receptors, which is a critical step in drug discovery.

Ligand-Target Interaction Analysis (e.g., enzyme active sites)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). This allows for a detailed analysis of the interactions between the ligand and the active site of the receptor. For this compound, docking studies would be employed to investigate its potential to bind to various biological targets.

These studies can reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the active site, or pi-stacking interactions between the quinoline and phenyl rings and aromatic residues of the protein. The methyl group at the 8-position could also influence binding through steric or hydrophobic interactions. By visualizing the docked pose, researchers can understand the structural basis of binding and propose modifications to improve affinity and selectivity.

Binding Affinity Prediction and Molecular Dynamics Simulations

Beyond simply predicting the binding pose, computational methods can also estimate the binding affinity (how strongly a ligand binds to its target). This is often expressed as a binding energy or an inhibition constant (Ki). While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.

MD simulations can assess the stability of the predicted binding pose and provide a more accurate estimation of the binding free energy. These simulations model the movements of atoms in the complex, providing insights into conformational changes and the role of solvent molecules. For this compound, MD simulations could be used to validate docking results and refine the understanding of its interaction with a potential biological target.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential tools in medicinal chemistry for designing new compounds with improved biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental activity data. For a series of analogs of this compound, a QSAR model could predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Distribution of electrons, reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching |

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model for a target of interest could be developed based on a set of known active ligands. This model would then serve as a 3D query to screen virtual libraries for new compounds that fit the model, potentially including derivatives of this compound.

Table 2: Common Pharmacophoric Features

| Feature | Description | Potential Role of this compound Moieties |

|---|---|---|

| Hydrogen Bond Donor | A group that can donate a hydrogen atom to a hydrogen bond. | Carboxylic acid (-COOH) |

| Hydrogen Bond Acceptor | A group that can accept a hydrogen atom in a hydrogen bond. | Carboxylic acid (C=O), Quinoline nitrogen |

| Aromatic Ring | A planar, cyclic, conjugated system. | Phenyl group, Quinoline ring system |

| Hydrophobic Center | A non-polar group. | Phenyl group, Methyl group, Quinoline ring |

Development of Predictive Models for Chemical Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological activity of chemical compounds. nih.gov These models establish a mathematical correlation between the chemical structure of a molecule and its activity. The development of such models for quinoline derivatives generally involves the generation of molecular descriptors and the application of statistical methods to build a predictive equation.

QSAR studies on various quinoline-based compounds have demonstrated the utility of this approach. For instance, in a study on quinolinone-based thiosemicarbazones, a QSAR model was developed that showed a strong correlation (R² = 0.83) between the physicochemical properties of the compounds and their anti-tuberculosis activity. nih.gov The model indicated that van der Waals volume, electron density, and electronegativity were pivotal in determining the biological activity. nih.gov Similarly, machine learning-based QSAR models have been successfully applied to 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov One such model, using a catboost algorithm, achieved a high predictive quality with a coefficient of determination (R²) of 95%. nih.gov

For this compound, a hypothetical QSAR model could be developed by synthesizing a series of derivatives with varied substituents and experimentally determining their chemical or biological activity. Subsequently, a range of molecular descriptors would be calculated for each derivative. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its transport and interaction with biological membranes. The partition coefficient (log P) is a common descriptor in this category.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms would be employed to generate a predictive model. The robustness and predictive power of the resulting model would then be rigorously validated using internal and external validation techniques.

Table 1: Key Steps in Developing a Predictive QSAR Model for this compound Derivatives

| Step | Description |

| 1. Data Set Preparation | Synthesize a series of derivatives of this compound and experimentally measure their chemical or biological activity. |

| 2. Molecular Descriptor Calculation | For each molecule in the series, calculate a wide range of 2D and 3D molecular descriptors representing their electronic, steric, hydrophobic, and topological properties. |

| 3. Model Building | Utilize statistical methods (e.g., MLR, PLS, machine learning) to establish a mathematical relationship between the calculated descriptors and the observed activity. |

| 4. Model Validation | Assess the statistical significance, robustness, and predictive ability of the generated QSAR model using various validation metrics (e.g., R², Q², RMSE). |

Identification of Key Structural Features for Desired Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for identifying the key structural features of a ligand, such as this compound, that are essential for its interaction with a biological target, typically a protein or a nucleic acid.

Studies on various quinoline derivatives have highlighted the importance of specific structural motifs for their binding affinity and selectivity. For example, molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors revealed that hydrophobic interactions with specific amino acid residues (e.g., TYR 188, PHE 227, TRP 229) and hydrogen bond interactions (e.g., with LYS 101) were crucial for their inhibitory activity. nih.gov Similarly, docking studies on 8-chloro-quinolones against Staphylococcus aureus have been used to understand the binding modes and affinities within the active site of the target protein. researchgate.net

For this compound, the key structural features that would likely govern its chemical interactions include:

The Quinoline Core: This planar aromatic system can participate in π-π stacking interactions with aromatic residues of a target protein. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

The Carboxylic Acid Group at Position 5: This functional group is a key site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. It can also form ionic interactions with positively charged residues.

Molecular docking simulations of this compound with a specific target protein would involve placing the molecule in various orientations and conformations within the active site and calculating the binding energy for each pose. The results would provide insights into the most favorable binding mode and identify the specific amino acid residues involved in the interaction. This information is critical for structure-based drug design, allowing for the rational modification of the molecule to enhance its binding affinity and selectivity.

Table 2: Potential Key Structural Features of this compound and Their Likely Chemical Interactions

| Structural Feature | Position | Potential Chemical Interactions |

| Quinoline Ring System | Core Structure | π-π stacking, hydrogen bonding (via nitrogen atom) |

| Phenyl Group | 3 | Hydrophobic interactions, van der Waals forces |

| Carboxylic Acid Group | 5 | Hydrogen bonding (donor and acceptor), ionic interactions |

| Methyl Group | 8 | Hydrophobic interactions |

Potential Applications in Advanced Materials and Chemical Technologies Non Clinical Focus

Role as Ligands in Coordination Chemistry and Metal Complexes

The quinoline (B57606) scaffold is a well-established bidentate ligand, capable of coordinating with a wide range of metal ions through its nitrogen and a secondary donor group. This property is fundamental to the design of metal complexes with tailored electronic, optical, and catalytic properties. However, specific studies detailing the synthesis, characterization, and coordination behavior of metal complexes involving 8-Methyl-3-phenylquinoline-5-carboxylic acid as a ligand could not be located.

Design of Chiral Ligands for Asymmetric Catalysis

Chiral quinoline derivatives are highly valued as ligands in asymmetric catalysis, where they can induce enantioselectivity in a variety of chemical transformations. The stereochemical outcome of these reactions is highly dependent on the specific substitution pattern of the quinoline ring. Research on the application of this compound in the design of chiral ligands for asymmetric catalysis has not been reported in the available literature.

Exploration in Supramolecular Chemistry

The planar structure and potential for hydrogen bonding and π-π stacking make quinoline derivatives attractive building blocks in supramolecular chemistry for constructing complex architectures like helicates, grids, and cages. No published research was found that explores the use of this compound in the formation of such supramolecular structures.

Applications in Catalysis Research

Quinoline-based compounds can act as catalysts themselves (organocatalysis) or as ligands that modify the activity of metal catalysts in various organic reactions.

Organocatalysis and Metal-Catalyzed Reactions

While the broader class of quinolines has been investigated in both organocatalysis and as ligands in metal-catalyzed reactions, there are no specific studies detailing the catalytic activity or utility of this compound in these contexts.

Catalytic Activity in Oxidation/Reduction Processes (e.g., catecholase activity)

Metal complexes of certain quinoline derivatives have been shown to mimic the activity of enzymes like catecholase, which catalyzes the oxidation of catechols to quinones. This is an area of interest for developing artificial enzymes. However, there is no available data on the potential of this compound or its metal complexes to exhibit catecholase or similar redox catalytic activity.

Advanced Materials Science Applications